
Dinoprostone
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dinoprostone can be synthesized through various chemical routes. One common method involves the conversion of arachidonic acid to prostaglandin H2 via the cyclooxygenase pathway, followed by the reduction of prostaglandin H2 to prostaglandin E2 (this compound) using specific enzymes .
Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions starting from arachidonic acid. The process involves the use of cyclooxygenase enzymes to convert arachidonic acid to prostaglandin H2, which is then reduced to this compound. The reaction conditions typically include controlled temperatures and pH levels to ensure optimal enzyme activity .
Análisis De Reacciones Químicas
Types of Reactions: Dinoprostone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various prostaglandin derivatives, which can have different biological activities and therapeutic applications .
Aplicaciones Científicas De Investigación
Cervical Ripening and Labor Induction
Dinoprostone is widely used for cervical ripening in women with unfavorable cervices (Bishop score < 6). Studies demonstrate its effectiveness compared to other methods:
- Controlled-Release Insert : A systematic review indicated that the controlled-release this compound insert significantly improved cervical ripening rates compared to placebo and other mechanical methods .
- Comparative Efficacy : In a study comparing this compound with misoprostol for labor induction, this compound showed a higher success rate for vaginal deliveries in cases of preterm rupture of membranes .
Management of Post-Term Pregnancies
In cases where pregnancies extend beyond term, this compound is employed to initiate labor effectively:
- A randomized controlled trial involving post-term Japanese women showed that this compound significantly reduced the time to vaginal delivery compared to placebo .
- The use of this compound resulted in a lower requirement for oxytocin augmentation, indicating its efficacy in facilitating natural labor processes.
Induction in Special Populations
This compound has also been studied in specific populations such as obese women and those with previous cesarean sections:
- Research indicates that obese women who did not respond to an initial dose of this compound may benefit from a second application, although further studies are needed to standardize this approach .
- In women with cesarean section scars, this compound has been shown to be effective with a favorable safety profile, although monitoring for uterine hyperstimulation remains critical .
Case Studies
Case Study 1: Efficacy in Obese Women
A retrospective study analyzed the outcomes of obese women undergoing cervical ripening with this compound. It found that while initial responses were lower, subsequent applications led to successful cervical ripening in a significant number of cases, highlighting the need for tailored approaches in this demographic .
Case Study 2: this compound vs. Misoprostol
In a comparative study involving over 900 patients, this compound was associated with fewer adverse neonatal outcomes compared to misoprostol, despite higher rates of moderate fetal acidosis . This underscores the importance of selecting appropriate agents based on maternal and fetal health considerations.
Mecanismo De Acción
Dinoprostone exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. In the context of labor induction, this compound stimulates the myometrium of the gravid uterus to contract, mimicking the natural contractions seen during labor . It also promotes cervical ripening by increasing the production of inflammatory mediators and remodeling the cervical extracellular matrix .
Comparación Con Compuestos Similares
Misoprostol: Used for labor induction and the prevention of gastric ulcers.
Carboprost: Primarily used for the treatment of postpartum hemorrhage.
Uniqueness of Dinoprostone: this compound’s unique properties include its natural occurrence in the body and its specific role in labor induction and cervical ripening. Its controlled release formulations, such as vaginal inserts and gels, provide sustained and predictable therapeutic effects, making it a valuable option in obstetric practice .
Actividad Biológica
Dinoprostone , a naturally occurring prostaglandin E2 (PGE2), plays a critical role in reproductive health, particularly in labor induction and abortion. It is widely used in clinical settings for its ability to stimulate uterine contractions and facilitate cervical ripening. This article explores the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant research findings.
This compound exerts its effects primarily through the activation of specific prostaglandin receptors (EP1, EP2, EP3, and EP4) located in the uterus. The exact mechanisms are complex and not fully understood but include:
- Uterine Contraction : this compound stimulates the myometrium, leading to contractions similar to those during labor. This is believed to occur through direct stimulation of myometrial cells and modulation of intracellular calcium levels .
- Cervical Ripening : It induces softening, effacement, and dilation of the cervix, potentially through collagen degradation facilitated by collagenase secretion .
- Bone Resorption : this compound also influences osteoblast activity, promoting factors that stimulate bone resorption by osteoclasts .
Pharmacokinetics
- Absorption : Administered via vaginal suppository, this compound is absorbed at approximately 0.3 mg per hour over 12 hours.
- Half-Life : The half-life is notably short, less than 5 minutes.
- Metabolism : Rapidly metabolized in local tissues with clearance primarily via the lungs and kidneys .
Clinical Applications
This compound is utilized in various obstetric scenarios:
- Labor Induction : It is effective in inducing labor in pregnant women with unfavorable cervices. A study comparing this compound to a double-balloon catheter showed a significantly higher rate of vaginal delivery within 48 hours (90.11% vs. 75.38%) for the this compound group .
- Abortion : Used for medical abortion, this compound's efficacy is comparable to other prostaglandins like misoprostol but with different safety profiles .
Comparative Efficacy
Recent studies have compared this compound with other induction methods:
Study on Uterine Hyperstimulation
A study reported that vaginal this compound resulted in uterine hyperstimulation in approximately 10% of cases; however, no serious maternal or fetal complications were noted . This highlights the importance of monitoring during administration.
Safety Profile
In terms of safety, this compound has a low incidence of complications associated with its use. For instance, postpartum hemorrhage rates were comparable to spontaneous rates reported by WHO (6.9% for this compound vs. 5% spontaneous) with minimal need for blood transfusions .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-ARSRFYASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Record name | prostaglandin E2 | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Prostaglandin_E2 | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022947, DTXSID00859353 | |
Record name | Dinoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Prostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dinoprostone administered intravaginally stimulates the myometrium of the gravid uterus to contract in a manner that is similar to the contractions seen in the term uterus during labor, resulting in the evacuation of the products of conception from the uterus. It is believed that dinoprostone exerts its uterine effects via direct myometrial stimulation, but the exact mechanism of action is unkown. Other suggested mechanisms include the regulation of cellular membrane calcium transport and of intracellular concentrations of cyclic 3',5'-adenosine monophosphate. Dinoprostone also appears to produce local cervical effects including softening, effacement, and dilation. The exact mechanism of action for this effect is also unknown, but it has been suggested that this effect may be associated with collagen degradation caused by secretion of the enzyme collagenase as a partial response to locally administered dinoprostone. | |
Record name | Dinoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
363-24-6, 22230-04-2 | |
Record name | Prostaglandin E2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinoprostone [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prostaglandin E2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prostaglandin E2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dinoprostone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Prostaglandin E2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dinoprostone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINOPROSTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Q1JQR04M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67 °C | |
Record name | Dinoprostone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prostaglandin E2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.